N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide
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Description
N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C20H13ClF3N3O3 and its molecular weight is 435.79. The purity is usually 95%.
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Scientific Research Applications
Antitubercular and Antibacterial Activities
One study focuses on the design and synthesis of carboxamide derivatives, including those with a 6-chloropyridine-3-yl moiety, for their antitubercular and antibacterial activities. These compounds have shown potent activities against tuberculosis and bacterial infections, indicating their importance in developing new antimicrobial agents. The study highlights the molecular docking into Mycobacterium tuberculosis enoyl reductase to explore binding interactions, suggesting a potential mechanism of action (Bodige et al., 2020).
Synthesis and Reactivity Studies
Another area of research involves the synthesis and reactivity of compounds containing furan-2-carboxamide and pyridine moieties. These studies provide insights into the chemical behavior of such compounds under various conditions and their potential applications in synthesizing novel heterocyclic compounds with various biological activities. These findings are crucial for expanding the chemical space in drug discovery and development efforts (El’chaninov & Aleksandrov, 2017).
Anticancer and Antioxidant Properties
Research on N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has demonstrated their potential anticancer and antioxidant activities. The synthesized compounds were characterized and screened for their biological activities, showing promising results against breast cancer cells and in antioxidant assays. This area of research highlights the compound's potential utility in developing new therapeutic agents with anticancer and antioxidant properties (Yeşilkaynak et al., 2017).
Amplification of Antibiotic Efficacy
The compound and its derivatives have also been explored for their ability to enhance the efficacy of antibiotics, such as phleomycin, against bacterial strains like Escherichia coli. This research suggests the potential use of these compounds in combination therapies to overcome antibiotic resistance or enhance the therapeutic efficacy of existing antibiotics (Brown & Cowden, 1982).
Properties
IUPAC Name |
N-[4-[[(E)-3-(6-chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O3/c21-17-7-3-12(11-25-17)4-8-18(28)27-15-6-5-13(10-14(15)20(22,23)24)26-19(29)16-2-1-9-30-16/h1-11H,(H,26,29)(H,27,28)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFZCICICAETN-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C=CC3=CN=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)/C=C/C3=CN=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.